4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid
Description
Historical Development of Piperidine-Based Benzoic Acid Derivatives
The convergence of benzoic acid and piperidine chemistry traces back to early 20th-century efforts to modify natural product scaffolds for enhanced bioavailability. Benzoic acid derivatives, such as 4-(hydroxymethyl)benzoic acid, emerged as critical intermediates in peptide synthesis due to their stability under acidic conditions and compatibility with solid-phase methodologies. Parallel developments in piperidine chemistry, particularly the synthesis of polysubstituted piperidines via radical cyclization and reductive hydroamination, laid the groundwork for hybrid architectures.
A pivotal milestone occurred in the 1980s with the introduction of 4-(hydroxymethyl)benzoic acid as a linker in solid-phase peptide synthesis (SPPS). Its ability to form stable esters with Fmoc-protected amino acids while enabling cleavage under basic conditions made it indispensable for synthesizing peptide amides. Concurrently, advances in piperidine functionalization, such as the Guareschi imide synthesis (1897), demonstrated the feasibility of constructing nitrogen-containing heterocycles through multicomponent reactions. These historical threads coalesced in the late 1990s with the design of angiotensin II receptor antagonists like eprosartan, which utilized 4-(hydroxymethyl)benzoic acid as a key structural component.
Significance in Medicinal Chemistry Research
The structural duality of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid—combining a lipophilic piperidine ring with a polar benzoic acid group—renders it uniquely suited for modulating drug-receptor interactions. Piperidine’s conformational flexibility allows for optimal spatial alignment with target binding sites, while the benzoic acid moiety enhances solubility and facilitates salt bridge formation with cationic residues. This balance is critical in designing central nervous system (CNS) therapeutics, where blood-brain barrier penetration must coexist with target specificity.
Recent studies highlight its role as a bifunctional linker in prodrug systems. For instance, the hydroxymethyl group on the piperidine ring can be acylated to enable pH-dependent release of active pharmaceutical ingredients (APIs), a strategy employed in tumor-targeted therapies. Additionally, the compound’s ability to participate in Huisgen cycloaddition reactions via terminal alkynes (introduced at the hydroxymethyl position) underscores its utility in bioorthogonal chemistry for site-specific drug conjugation.
Position within Pharmaceutical Research Landscape
Within the pharmaceutical industry, this compound occupies a niche in the development of next-generation angiotensin II receptor blockers (ARBs). Its structural analogy to eprosartan—a clinically validated ARB—suggests potential applications in hypertension management, albeit with improved pharmacokinetic profiles due to the piperidine moiety’s metabolic stability. Furthermore, the methyl bridge between the piperidine and benzoic acid groups reduces rotational freedom, potentially enhancing receptor binding affinity compared to earlier analogs.
The table below summarizes key physicochemical properties influencing its druglikeness:
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability. The hydroxymethyl group’s presence introduces hydrogen-bonding capacity, which may mitigate off-target interactions common in more lipophilic ARBs.
Current Academic Research Interests
Contemporary research focuses on three primary areas:
- Synthetic Methodology Innovation : Recent work by Gharpure et al. on reductive hydroamination/cyclization cascades offers a template for constructing the piperidine ring under mild conditions, avoiding traditional high-temperature steps. Similarly, Kamimura’s radical cyclization approach enables stereoselective synthesis of polysubstituted piperidines, critical for optimizing the target compound’s diastereomeric purity.
- Multicomponent Reaction (MCR) Optimization : The integration of Knoevenagel-Michael-Mannich cascades, as demonstrated by Ahmad et al., provides a one-pot route to spiropiperidine derivatives, which could be adapted to introduce the benzoic acid moiety in later stages.
- Catalytic Sustainability : Heterogeneous catalysts, such as chitosan-supported ytterbium nanoparticles, are being explored to enhance reaction yields and reduce environmental impact during large-scale synthesis.
Emerging applications in photopharmacology leverage the compound’s aromatic system for light-activated drug release mechanisms. For example, covalent attachment of azobenzene units to the hydroxymethyl group enables reversible cis-trans isomerism under specific wavelengths, a strategy under investigation for spatiotemporal control of API activity.
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-12-5-7-15(8-6-12)9-11-1-3-13(4-2-11)14(17)18/h1-4,12,16H,5-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDPUECZOFOMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid typically involves the reaction of piperidine derivatives with benzoic acid derivatives. . The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-{[4-(Carboxymethyl)piperidin-1-yl]methyl}benzoic acid.
Reduction: Formation of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites of enzymes, while the benzoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural and molecular differences between the target compound and analogs:
Key Observations :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-polar substituents (e.g., methyl in ).
- Direct hydroxylation on the piperidine ring (as in ) reduces steric bulk but limits hydrogen-bonding flexibility compared to the hydroxymethyl chain.
Enzyme Inhibition
- HDAC Inhibition: Compound 6a (4-(piperidin-1-ylmethyl)benzhydroxamic acid) exhibits histone deacetylase (HDAC) inhibitory activity, with a purity of 70% (HPLC) and HRMS m/z 235.1442 [M+H]+ .
- Amine Oxidase Targeting: Piperidine derivatives with amino or hydroxyl groups (e.g., ) interact with flavin-containing amine oxidases. The hydroxymethyl group in the target compound could enhance binding to these enzymes by mimicking natural substrates.
Anticancer Potential
- Structural Analogues: Benzoic acid derivatives with piperidine/pyrrolidine substituents (e.g., ) have shown antitumor activity in vitro. The hydroxymethyl group may improve cell permeability compared to bulkier substituents like phenylcyclopropylamino groups .
Biological Activity
4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid, also known by its CAS number 1094638-78-4, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.3 g/mol
- CAS Number : 1094638-78-4
Research indicates that benzoic acid derivatives, including this compound, may influence various biological pathways:
- Protein Degradation Systems : Studies have shown that compounds with a hydroxybenzoic acid scaffold can promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. These pathways are crucial for maintaining cellular proteostasis and may have implications in aging and neurodegenerative diseases .
- Enzyme Activation : In vitro studies have demonstrated that certain benzoic acid derivatives can activate cathepsins B and L, which are involved in protein degradation. For instance, one study highlighted that specific derivatives significantly enhanced the activity of these enzymes, suggesting potential applications in modulating proteolytic processes .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various contexts:
Cytotoxicity and Safety Profile
Research on the cytotoxicity of related benzoic acid derivatives indicates that many exhibit low toxicity in human cell lines at effective concentrations. For example, extracts containing these compounds showed minimal cytotoxic effects while enhancing proteasomal and lysosomal activities in fibroblasts . This safety profile is crucial for considering therapeutic applications.
Case Studies
A few notable studies illustrate the potential applications of benzoic acid derivatives:
- In Silico Studies : Computational analyses have predicted that certain benzoic acid derivatives can bind effectively to key enzymes involved in proteostasis, supporting their potential as therapeutic agents in age-related conditions .
- Cell-Based Assays : Experimental data from cell-based assays demonstrate that specific concentrations of benzoic acid derivatives can enhance proteasome activity without significant cytotoxicity, indicating their potential as modulators of protein degradation pathways .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Protein Degradation Pathways | Enhanced UPP and ALP activity in human fibroblasts |
| Enzyme Activation | Significant activation of cathepsins B and L |
| Antimicrobial Potential | Hypothesized activity against Gram-positive bacteria |
| Cytotoxicity | Low cytotoxicity observed in various human cell lines |
Q & A
Basic Synthesis
Q: What is the optimized synthetic route for 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzoic acid, and how are intermediates characterized? A: The synthesis typically involves a multi-step approach:
Condensation : React 4-(bromomethyl)benzoic acid with 4-(hydroxymethyl)piperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the piperidine-linked intermediate .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the product.
Characterization : Confirm structure via -NMR (δ 7.8–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxymethyl and methylene groups) and LC-MS (m/z 235.1 [M+H]) .
Basic Physicochemical Characterization
Q: Which analytical techniques are critical for verifying the purity and structural integrity of this compound? A: Key methods include:
- HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA in H₂O) to assess purity (>95%) .
- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .
- FT-IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, piperidine N-H bend at ~1450 cm) .
Basic Solubility and Formulation
Q: How does the hydroxymethyl substituent influence solubility, and what formulations are viable for in vitro studies? A: The hydroxymethyl group enhances polarity, increasing aqueous solubility (~15 mg/mL in PBS at pH 7.4). For low-solubility scenarios:
- Salt Formation : Prepare hydrochloride salts (e.g., reaction with HCl in ethanol) to improve bioavailability .
- DMSO Stock Solutions : Use ≤5% DMSO in cell culture media to avoid cytotoxicity .
Advanced Biological Activity Profiling
Q: What methodologies are recommended to evaluate its enzyme inhibition potential? A: Follow these steps:
Target Selection : Prioritize enzymes with structural homology to known piperidine-based inhibitors (e.g., kinases, proteases) .
In Vitro Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values. Include positive controls (e.g., staurosporine for kinases) .
Data Interpretation : Apply nonlinear regression (GraphPad Prism) to calculate inhibition constants (K) and assess competitive/non-competitive binding .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can researchers design derivatives to optimize bioactivity while minimizing off-target effects? A: Strategies include:
- Substituent Variation : Replace hydroxymethyl with carboxylate or amide groups to modulate lipophilicity (clogP calculated via ChemAxon) .
- Computational Docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., COX-2, EGFR) and prioritize synthetic targets .
- In Vivo Screening : Test top candidates in zebrafish models for preliminary toxicity and efficacy .
Advanced Stability and Degradation Analysis
Q: How do pH and temperature affect the compound’s stability in long-term storage? A: Conduct accelerated stability studies:
pH Stability : Incubate in buffers (pH 2–9) at 37°C for 48 hours. Monitor degradation via HPLC; optimal stability at pH 4–6 .
Thermal Stability : Store lyophilized powder at -20°C (≥95% purity after 12 months) vs. 25°C (≤80% purity due to piperidine ring oxidation) .
Advanced Computational Modeling
Q: What computational tools validate target interactions and pharmacokinetic properties? A: Integrate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
